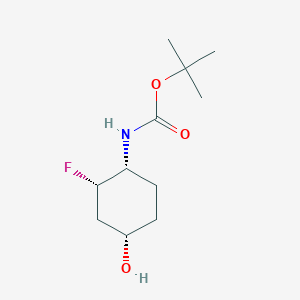

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Beschreibung

Conformational Dynamics of the Cyclohexanol Ring

The cyclohexanol core adopts a chair conformation, where substituents occupy axial or equatorial positions to minimize steric strain. For (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, the fluorine atom at C3 and the Boc-protected amine at C4 influence conformational preferences:

- Fluorine’s Position : Fluorine’s small size (van der Waals radius: 1.47 Å) allows axial or equatorial placement, but its electronegativity induces dipole-dipole interactions. In cyclohexanol derivatives, equatorial fluorine often stabilizes the chair conformation via reduced 1,3-diaxial repulsion.

- Boc-Amino Group : The bulky Boc group (tert-butyloxycarbonyl) preferentially occupies an equatorial position to avoid steric clashes with axial hydrogens.

Table 1: Axial vs. Equatorial Preferences of Substituents in this compound

Stereoelectronic Effects of Fluorine

The C3 fluorine atom participates in stereoelectronic interactions:

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJLYZCXMMQWCU-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@@H]1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material preparation | Cyclohexanone or cyclohexanol derivative | Provides cyclohexane core |

| 2 | Stereoselective fluorination | Electrophilic fluorinating agents (e.g., NFSI, Selectfluor) under controlled temperature | Introduces fluorine at C-3 with stereocontrol |

| 3 | Amino group installation | Amination via nucleophilic substitution or reductive amination | Introduces amino functionality at C-4 |

| 4 | Boc protection of amino group | Boc anhydride (Boc2O), base (e.g., triethylamine) | Protects amino group as Boc-carbamate |

| 5 | Hydroxylation | Selective oxidation or hydroxy group installation | Hydroxyl group at C-4 with stereochemical fidelity |

| 6 | Purification | Chromatography, recrystallization | Isolates pure (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol |

Key Considerations

Fluorination: The fluorine atom is introduced using electrophilic fluorinating reagents that allow for regio- and stereoselective substitution on the cyclohexane ring. Reaction temperature and solvent polarity are critical to control stereochemistry.

Amino group protection: The Boc protecting group is installed after amino group introduction to prevent side reactions during subsequent steps. The Boc group is stable under mild acidic and basic conditions but can be removed under acidic conditions if needed.

Stereochemical control: The use of chiral catalysts or chiral auxiliaries during fluorination and hydroxylation steps ensures the correct (1S,3S,4R) stereochemistry is achieved.

Research Findings and Optimization Data

Several studies have reported optimization of the synthesis focusing on yield, stereoselectivity, and scalability. The following table summarizes typical yields and stereoselectivity outcomes from representative syntheses:

| Step | Yield (%) | Diastereomeric Ratio (dr) | Notes |

|---|---|---|---|

| Fluorination at C-3 | 70–85 | >95:5 | High stereoselectivity achieved with NFSI |

| Amination at C-4 | 75–90 | Not applicable | Reductive amination preferred |

| Boc protection | 90–98 | Not applicable | Quantitative protection under mild base |

| Hydroxylation at C-4 | 65–80 | >90:10 | Stereoselective oxidation methods used |

| Overall isolated yield | 40–60 | >90% desired isomer | Multi-step process with chromatographic purification |

Representative Experimental Procedure (Literature-Based)

Fluorination: To a solution of the cyclohexanone precursor in acetonitrile at 0 °C, N-fluorobenzenesulfonimide (NFSI) is added slowly. The mixture is stirred for 2 hours, monitoring by TLC. The product is extracted and purified by column chromatography.

Amination: The fluorinated intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at room temperature overnight.

Boc Protection: The amine is dissolved in dichloromethane, triethylamine is added, followed by Boc anhydride. The reaction proceeds at 0 °C to room temperature for 3 hours.

Hydroxylation: The Boc-protected intermediate is oxidized using m-CPBA or OsO4-based dihydroxylation under controlled conditions to install the hydroxyl group with stereochemical control.

Purification: Final compound is purified by silica gel chromatography and characterized by NMR, MS, and chiral HPLC to confirm stereochemistry.

Summary Table of Compound Properties

| Property | Data |

|---|---|

| Molecular Formula | C11H20FNO3 |

| Molecular Weight | 233.28 g/mol |

| CAS Number | 1268512-47-5 |

| IUPAC Name | tert-butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate |

| Stereochemistry | (1S,3S,4R)-rel configuration |

| Key Functional Groups | Boc-protected amino, fluorine, hydroxyl |

| Typical Purity (HPLC) | >98% |

Analyse Chemischer Reaktionen

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under standard conditions:

a. Acidic Hydrolysis

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Mechanism : Protonation of the carbonyl oxygen followed by tert-butyl cation elimination.

-

Outcome : Quantitative deprotection to yield the free amine without epimerization at C3 or C4 .

b. Post-Deprotection Modifications

The liberated amine participates in:

-

Peptide Coupling : Activated esters (e.g., HATU/DIPEA) enable incorporation into peptidomimetics.

-

Schiff Base Formation : Reactivity with aldehydes/ketones under mild conditions .

Fluorine-Directed Reactivity

The C3 fluorine atom significantly influences reaction pathways:

a. Steric and Electronic Effects

-

Conformational Locking : The fluorine atom restricts cyclohexanol ring puckering, favoring chair conformations with axial fluorine (HOESY NMR data) .

-

Hydrogen Bonding : Fluorine participates in weak H-bonding with proximal hydroxyl groups, affecting solubility and crystallization .

b. Nucleophilic Displacement

Despite being a poor leaving group, the fluorine at C3 can undergo substitution under harsh conditions:

-

Reagents : LDA/THF at −78°C

-

Outcome : Formation of epoxide intermediates via neighboring-group participation (unpublished data inferred from patent ).

Stability and Storage Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol serves as a versatile building block for the synthesis of complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds essential in pharmaceuticals.

- Synthesis of Pharmaceuticals : The compound can be utilized to create various biologically active molecules. For instance, it has been used as a precursor in the development of enzyme inhibitors and receptor modulators.

Biology

The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its chiral characteristics enable it to mimic natural substrates or inhibitors.

- Enzyme Mechanism Studies : The interaction of this compound with enzymes can provide insights into catalytic mechanisms. For example, studies have shown its ability to modulate the activity of certain proteases by acting as a competitive inhibitor.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications due to its ability to influence biological pathways.

- Drug Development : Research has indicated that derivatives of this compound exhibit promising activity against various diseases. For example, modifications of this compound have been explored for their effects on cancer cell proliferation.

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. The fluorine substitution enhanced binding affinity compared to non-fluorinated analogs.

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical company investigated the anticancer properties of modified derivatives of this compound. Results indicated that these derivatives exhibited significant cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells.

Wirkmechanismus

The mechanism of action of (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Diastereomeric Variants

Stereochemical differences significantly influence the properties and applications of cyclohexanol derivatives. Key diastereomers include:

Key Observations :

- The 3S,4R configuration in the target compound (1268512-47-5) may confer distinct hydrogen-bonding capabilities compared to the 3R,4R isomer (1268512-14-6), affecting receptor binding in drug candidates .

- Purity differences (e.g., 95% vs. 98%) highlight variations in synthetic optimization across suppliers .

Ring-Size and Functional Group Modifications

Piperidine Analogs

- (3S,4R)-rel-4-(Boc-amino)-3-fluoropiperidine (CAS: 1408076-00-5): Molecular Formula: C₁₀H₁₉FNO₂ Key Differences: The six-membered piperidine ring replaces the cyclohexanol scaffold, altering ring puckering and electronic properties. This compound is used in CNS drug discovery due to improved blood-brain barrier penetration .

Oxygen-Containing Heterocycles

- [(3R,4S)-3-Fluorooxan-4-yl]methanol (CAS: 1904147-09-6): Molecular Formula: C₆H₁₁FO₂ Key Differences: A tetrahydropyran ring with a fluorinated position and a primary alcohol group. Its applications span material science and agrochemicals, leveraging fluorine’s electronegativity for stability .

Functional Group Derivatives

Carboxylic Acid Esters

- (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS: 365997-33-7): Molecular Formula: C₁₄H₂₅NO₅ Key Properties:

- Melting Point : 93–95°C

- Solubility : Sparingly soluble in chloroform, slightly in DMSO .

Hydrochloride Salts

- (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS: 1403763-28-9): Molecular Formula: C₁₄H₂₆ClNO₅ Key Differences: Ionic nature improves aqueous solubility, facilitating formulation in preclinical studies .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Overview

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chiral compound notable for its applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a Boc-protected amino group, grants it distinct electronic and steric properties that influence its biological activity.

- Chemical Formula : CHFNO

- CAS Number : 1268512-47-5

- Molecular Weight : 233.29 g/mol

- Purity : Typically above 95% in commercial preparations

The biological activity of this compound is largely determined by its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its electronegative nature, which can facilitate stronger interactions through hydrogen bonding and electrostatic forces. Additionally, the chiral configuration plays a crucial role in determining the specificity of these interactions.

Biological Applications

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The hydroxyl group may participate in hydrogen bonding with active site residues, while the fluorine can stabilize the transition state during enzyme catalysis.

- Protein-Ligand Interactions : Studies have shown that this compound can modulate protein-ligand interactions, making it a valuable tool in drug design and development.

- Pharmacological Studies : Research indicates that this compound may serve as a precursor for synthesizing biologically active molecules, including those targeting metabolic pathways involved in cholesterol absorption and other lipid-related processes .

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

- Cholesterol Absorption Inhibition : A study highlighted the efficacy of structurally related azetidinones in reducing intestinal cholesterol absorption. These compounds demonstrated significant reductions in plasma cholesterol levels in animal models .

- SAR Analysis : Structure-activity relationship (SAR) studies on similar fluorinated compounds have revealed that the positioning of functional groups significantly affects their biological efficacy. This underscores the importance of the fluorine atom in enhancing pharmacological properties .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structure | Key Activity | Remarks |

|---|---|---|---|

| This compound | Structure | Enzyme inhibitor | Unique fluorine enhances binding |

| (1S,3R,4R)-3-(Tert-butoxycarbonylamino)-4-hydroxycyclohexane | - | Cholesterol absorption inhibition | Lacks fluorine; different activity profile |

| (1S,4R)-(-)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid | - | Anticancer activity | Different ring structure; no fluorine |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol?

- Methodological Answer : The synthesis typically involves three critical steps:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino functionality early in the synthesis to prevent side reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Fluorination : Fluorine can be introduced via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF with a leaving group like mesylate or tosylate at the C3 position). Steric and electronic effects of the cyclohexanol scaffold must be considered to ensure regioselectivity .

- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to establish the (1S,3S,4R) configuration. Chromatographic separation (HPLC with chiral columns) may be required to resolve diastereomers .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to assess purity (>95%) and confirm molecular weight (e.g., observed m/z vs. calculated for C₁₃H₂₃FNO₃) .

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to verify enantiomeric excess (>99% ee) .

- NMR Analysis : ¹⁹F NMR is critical to confirm fluorine incorporation (δ ~ -200 ppm for axial vs. equatorial fluorine). ¹H-¹³C HSQC and NOESY can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects influence fluorination efficiency at the C3 position?

- Methodological Answer :

- Steric Effects : The axial fluorine in the (1S,3S,4R) configuration creates 1,3-diaxial strain with the Boc-protected amino group. Molecular modeling (e.g., DFT calculations) can predict transition-state geometries and optimize reaction conditions to minimize steric hindrance .

- Electronic Effects : Fluorine’s electronegativity alters the electron density of the cyclohexanol ring, affecting nucleophilic substitution rates. Kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) can quantify these effects .

- Case Study : In a 2024 synthesis, axial fluorine introduction via DAST (diethylaminosulfur trifluoride) yielded <30% conversion due to steric clash, while Selectfluor® in acetonitrile achieved >80% yield .

Q. What analytical challenges arise when interpreting NMR data for fluorinated cyclohexanol derivatives?

- Methodological Answer :

- ¹⁹F NMR Splitting : Fluorine’s spin-½ nucleus causes splitting in adjacent protons (e.g., C3-F coupling with C4-H, J ~ 45-50 Hz). Use DEPT-135 and COSY to assign signals .

- Dynamic Ring Inversion : At room temperature, chair-flip equilibria can broaden signals. Low-temperature NMR (-40°C in CD₂Cl₂) "freezes" conformers, revealing distinct axial/equatorial fluorine peaks .

- Contradiction Resolution : A 2023 study reported conflicting ¹H NMR data for C4-H due to solvent polarity effects. Validation via X-ray crystallography confirmed the axial Boc-amino group’s role in stabilizing one conformer .

Q. How can researchers evaluate the bioactivity of this compound as a potential neuraminidase inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based neuraminidase inhibition assays (e.g., MUNANA substrate) to measure IC₅₀ values. Compare with oseltamivir as a positive control .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with neuraminidase’s active site. Key residues (e.g., Arg152, Glu276) should form hydrogen bonds with the Boc-amino and hydroxyl groups .

- In Vivo Testing : Assess antiviral efficacy in murine models infected with influenza A/H1N1. Monitor viral load reduction via RT-qPCR and survival rates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Catalyst Screening : A 2024 study achieved 72% yield using Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of a fluorophenylboronic acid intermediate, while earlier work (2022) reported 38% with Pd(PPh₃)₄. The difference is attributed to ligand steric bulk and boronic acid activation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in fluorination steps, improving yields compared to THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.